molecular formula C10H11N3O3 B8652647 1-[(Pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid

1-[(Pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid

Cat. No.: B8652647
M. Wt: 221.21 g/mol
InChI Key: FHSFNSMLNMHZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

1-(pyrimidine-5-carbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c14-8(7-4-11-6-12-5-7)13-10(9(15)16)2-1-3-10/h4-6H,1-3H2,(H,13,14)(H,15,16)

InChI Key

FHSFNSMLNMHZDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1-[(pyrimidin-5-ylcarbonyl)amino]cyclobutanecarboxylate (0.939 g, 3.77 mmol) was dissolved in THF (36.0 mL) prior to addition of aqueous sodium hydroxide (6.03 mL, 1M). The reaction mixture was then allowed to stir over the weekend (ca. 64 h) at ambient temperature. Most of the THF was then removed under reduced pressure to yield an oily aqueous layer, which was diluted with additional water, prior to three-fold extraction with diethyl ether. The aqueous layer was then made neutral by the addition of HCl (6.00 mL, 1H) and then saturated with sodium chloride. Repeated extraction of this aqueous layer with EtOAc (ca. 500 mL total) followed by concentration of the organic layers provided 1-[(pyrimidin-5-ylcarbonyl)-amino]cyclobutanecarboxylic acid (0.756 g) as a white solid giving proton NMR and LC/MS data consistent with theory.
Quantity
0.939 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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